N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE
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Overview
Description
N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzylpiperidines This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group through a nitrogen atom, a pyrazole ring, and a benzamide moiety
Preparation Methods
The synthesis of N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagentsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a multitargeted ligand for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Studies have demonstrated its ability to inhibit β-sheet aggregation and fibril formation, which are key processes in the pathogenesis of Alzheimer’s disease . Additionally, it has been investigated for its neuroprotective effects and its ability to modulate various molecular targets involved in oxidative stress and cell death .
Mechanism of Action
The mechanism of action of N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE involves its interaction with multiple molecular targets. It has been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis by binding to the peripheral anionic site of acetylcholinesterase. This interaction prevents the toxic conformation of amyloid-beta and stabilizes its α-helical content. Furthermore, the compound exerts neuroprotective effects by inhibiting reactive oxygen species generation and protecting cells from oxidative injury .
Comparison with Similar Compounds
N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-4-METHYLBENZAMIDE is unique compared to other benzylpiperidine derivatives due to its multitargeted potential and its ability to modulate various molecular pathways involved in neurodegenerative diseases. Similar compounds include N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}butanamide and N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide, which also belong to the class of benzylpiperidines but differ in their specific structures and biological activities .
Properties
Molecular Formula |
C30H30N4O2 |
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Molecular Weight |
478.6g/mol |
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)-2-phenylpyrazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C30H30N4O2/c1-22-12-14-25(15-13-22)29(35)32-28-27(21-31-34(28)26-10-6-3-7-11-26)30(36)33-18-16-24(17-19-33)20-23-8-4-2-5-9-23/h2-15,21,24H,16-20H2,1H3,(H,32,35) |
InChI Key |
FJGFZFBHSXIDOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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